1-(3-(Chloromethyl)phenyl)ethanone
Overview
Description
1-(3-(Chloromethyl)phenyl)ethanone (CMEPE) is a synthetic organic compound that has been studied in depth for its potential applications in a variety of fields. It is a member of the phenyl ketone family, which is a class of compounds that are known for their versatile reactivity. CMEPE has been studied for its potential uses in organic synthesis, medicine, and pharmacology.
Scientific Research Applications
Ultrasonic Studies
- 1-(4-Chlorophenyl)ethanone, a compound similar to 1-(3-(Chloromethyl)phenyl)ethanone, has been studied in binary mixtures with N-methyl-acetamide. This research focuses on the speed of sound and density measurements of these mixtures, providing insights into the nature of binary interactions in such mixtures (Savitha J. Tangeda and Satyanarayana Nallani, 2005).
Photoremovable Protecting Group
- Research on 1-[2-(2-hydroxyalkyl)phenyl]ethanone, structurally related to 1-(3-(Chloromethyl)phenyl)ethanone, reveals its application as a photoremovable protecting group for carboxylic acids. This highlights its potential use in photochemical reactions and synthesis (Walters N. Atemnkeng et al., 2003).
Molecular Docking Study
- Studies involving derivatives of 1-phenylethanone, like 1-(3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl)-ethanone, provide insights into molecular structure and vibrational spectra. These derivatives have been examined for their potential inhibitory activity against certain proteins, suggesting their applicability in drug discovery and molecular biology (S. ShanaParveen et al., 2016).
Antimicrobial Evaluation
- Derivatives of 1-phenylethanone, such as oxadiazoles, have been synthesized and evaluated for antimicrobial activity. This research indicates the potential of 1-(3-(Chloromethyl)phenyl)ethanone derivatives in developing new antimicrobial agents (N. Fuloria et al., 2009).
Corrosion Inhibition
- Compounds like 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, similar in structure to 1-(3-(Chloromethyl)phenyl)ethanone, have been explored for their role as corrosion inhibitors. This research is significant in materials science, especially in protecting metals against corrosion in acidic environments (Q. Jawad et al., 2020).
Fluorescent On-Off Probe
- The development of fluorescent probes based on derivatives like 1-(2-Hydroxyphenyl)ethanone demonstrates the application of such compounds in sensing and detecting specific chemical entities, with implications in chemical sensing and biological research (T. Fang et al., 2019).
Lignin Degradation
- In the study of phenolic beta-1 lignin substructure model compounds, derivatives of 1-phenylethanone were examined for their degradation by laccase from Coriolus versicolor. This research is relevant in understanding lignin degradation, an important aspect in the field of biochemistry and environmental science (S. Kawai et al., 1988).
Electrosynthesis
- The electrosynthesis of novel phenylpiperazine derivatives using 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone demonstrates the role of 1-phenylethanone derivatives in organic synthesis, particularly in the development of new synthetic methodologies (D. Nematollahi and A. Amani, 2011).
properties
IUPAC Name |
1-[3-(chloromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWCOTXRROPSNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634165 | |
Record name | 1-[3-(Chloromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Chloromethyl)phenyl)ethanone | |
CAS RN |
41908-12-7 | |
Record name | 1-[3-(Chloromethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41908-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(Chloromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Chloromethyl-phenyl)-ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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